3-[(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol
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Overview
Description
3-[(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol is a complex organic compound that features a thiazole ring, a phenyl group with chloro and difluoromethoxy substituents, and a pyrrolidinylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the thiazole ring, the introduction of the phenyl and pyrrolidinylsulfonyl groups, and the final assembly of the complete structure. Common synthetic methods might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Substituents: The chloro and difluoromethoxy groups can be introduced through electrophilic aromatic substitution reactions.
Final Assembly: The final steps might involve coupling reactions, such as Suzuki or Heck coupling, to assemble the complete molecule.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: The aromatic rings could undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Conditions might include the use of Lewis acids like AlCl₃ (Aluminium chloride) for Friedel-Crafts reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, such compounds are often used as intermediates in the synthesis of more complex molecules. They might also be studied for their unique electronic properties.
Biology
In biology, these compounds could be investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
In medicinal chemistry, compounds with such complex structures are often explored for their potential as therapeutic agents, particularly in the treatment of diseases like cancer or infectious diseases.
Industry
In industry, these compounds might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action for such a compound would depend on its specific application. For example, if it is being studied as a drug, its mechanism might involve binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-[(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol: can be compared with other thiazole-containing compounds, such as thiazole-based antibiotics or thiazole-derived enzyme inhibitors.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of science and industry.
Properties
Molecular Formula |
C23H24ClF2N3O4S2 |
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Molecular Weight |
544.0 g/mol |
IUPAC Name |
3-[2-[4-[chloro(difluoro)methoxy]phenyl]imino-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-3-yl]propan-1-ol |
InChI |
InChI=1S/C23H24ClF2N3O4S2/c24-23(25,26)33-19-8-6-18(7-9-19)27-22-29(14-3-15-30)21(16-34-22)17-4-10-20(11-5-17)35(31,32)28-12-1-2-13-28/h4-11,16,30H,1-3,12-15H2 |
InChI Key |
PLLSZBJMFPPUAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=NC4=CC=C(C=C4)OC(F)(F)Cl)N3CCCO |
Origin of Product |
United States |
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